![molecular formula C12H12N2O B6442202 2-(2,3-dimethylphenoxy)pyrazine CAS No. 2549006-01-9](/img/structure/B6442202.png)
2-(2,3-dimethylphenoxy)pyrazine
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Overview
Description
2-(2,3-dimethylphenoxy)pyrazine is a type of pyrazine, which is a class of compounds that occur almost ubiquitously in nature . Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives . The major formation of pyrazines occurs during the heating of food . There is very little information available on the degradation of these compounds .
Synthesis Analysis
Pyrazines can be synthesized through various methods. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5 and 6 positions in pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Chemical Reactions Analysis
Pyrazines are produced naturally by living organisms including plants, animals, insects and marine organisms as well as microorganisms . Pyrazines act as alerting pheromones, site markers, trail pheromones, repellent and escape pheromones for insects, bees as well as moths .Physical And Chemical Properties Analysis
Pyrazines exhibit inductive resonance properties . They demonstrate the weakest basicity among diazine compounds, even weaker than pyridine . This is due to the electron withdrawing effect of nitrogen atoms that is positioned at para position .Scientific Research Applications
Tobacco Industry
Pyrazines, including 2-(2,3-dimethylphenoxy)pyrazine, have been used in the tobacco industry . They are added to cigarettes to enhance the sensory cues, including aroma, touch, and visual stimulation, creating perceptions of pending nicotine reward . This could potentially increase the addiction potential of the product .
Pharmaceutical Applications
Pyrrolopyrazine derivatives, which include compounds like 2-(2,3-dimethylphenoxy)pyrazine, have shown a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This makes them valuable in the development of new drugs .
Animal Feed Additives
Pyrazine derivatives have been evaluated for their safety and efficacy as additives in animal feed . These compounds could potentially enhance the nutritional value or palatability of the feed .
Organic Materials
Nitrogen-containing heterocycles like pyrazines are often used in the development of organic materials . These materials can have a variety of applications, from electronics to coatings .
Natural Products
Many pyrrolopyrazine derivatives, including 2-(2,3-dimethylphenoxy)pyrazine, have been isolated from natural sources like plants, microbes, and marine life . These compounds can have various biological activities, making them valuable for research and potential therapeutic applications .
Bioactive Molecules
Pyrrolopyrazine derivatives are often used in the synthesis of bioactive molecules . These molecules can interact with biological systems, influencing their function, and can be used in the development of new drugs .
Safety and Hazards
Future Directions
Pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. A wide range of biological activities related to pyrrolopyrazine scaffold is discussed . This review provides the recent efficient synthetic methods for the pyrrolopyrazines . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrazine ring like 2-(2,3-dimethylphenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its biological activities
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that multiple pathways may be involved .
Result of Action
It is suggested that the compound’s biological activities could result in various effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-11(10(9)2)15-12-8-13-6-7-14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVIMGKUXVLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)pyrazine |
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